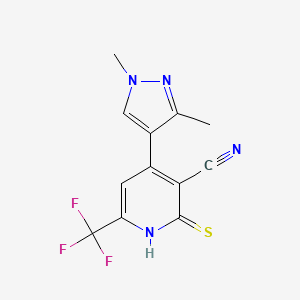![molecular formula C14H19NO4S B2935895 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid CAS No. 1706460-12-9](/img/structure/B2935895.png)
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of cyclohexanecarboxylic acid, with a methylsulfonyl-amino-phenyl group attached to the cyclohexane ring . It has a molecular weight of 297.38 .
Molecular Structure Analysis
The compound has the following InChI code:1S/C14H19NO4S/c1-11-5-7-12(8-6-11)20(18,19)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) . This indicates that it has a cyclohexane ring with a carboxylic acid group and a 4-methylsulfonyl-phenyl-amino group attached. Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Mecanismo De Acción
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, this compound acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, leukotrienes, and thromboxanes. It also inhibits the production of nitric oxide, which is involved in the inflammatory response. This compound acid has been shown to have a potent analgesic effect, which is mediated through the inhibition of COX enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, this compound acid has some limitations for lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo. It also has some potential side effects, such as gastrointestinal bleeding and renal toxicity.
Direcciones Futuras
There are a number of future directions for the study of 1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid. One area of research is the development of new analogs and derivatives of this compound acid with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound acid in the treatment of cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of this compound acid and its effects on various physiological systems.
Métodos De Síntesis
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid can be synthesized by reacting 4-chloro-m-toluidine with cyclohexanecarbonyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium methanesulfinate to form this compound acid. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. This compound acid has also been used to treat menstrual cramps and dysmenorrhea. In addition, it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-[4-(methanesulfonamido)phenyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-20(18,19)15-12-7-5-11(6-8-12)14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFJMFSOJJAPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

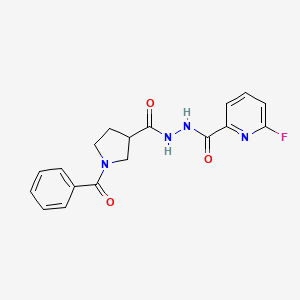
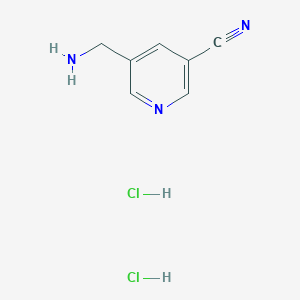
![7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2935815.png)
![N-(5-((2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2935816.png)

![2-[2-(2-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid, chloride](/img/structure/B2935818.png)
![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935819.png)
![2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-3-(trifluoromethyl)pyridine](/img/structure/B2935820.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2935822.png)

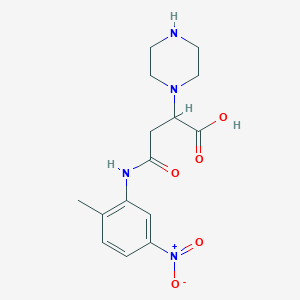
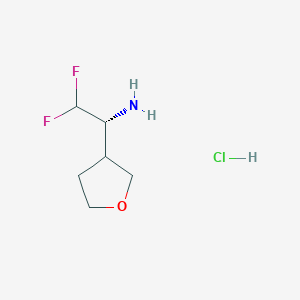
![N-cyclopentyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2935834.png)
